molecular formula C5H9NOS B101213 3-((2-Hydroxyethyl)thio)propanenitrile CAS No. 15771-37-6

3-((2-Hydroxyethyl)thio)propanenitrile

Cat. No.: B101213
CAS No.: 15771-37-6
M. Wt: 131.2 g/mol
InChI Key: LNJCGNRKWOHFFV-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)thio)propanenitrile is an organic compound with the molecular formula C5H9NOS. It belongs to the class of thioethers and is characterized by the presence of a nitrile group and a hydroxyethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-((2-Hydroxyethyl)thio)propanenitrile can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropropanenitrile with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyethyl)thio)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Hydroxyethyl)thio)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)thio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethylthio group can participate in redox reactions, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Hydroxyethyl)thio)propanenitrile is unique due to the presence of both a hydroxyethylthio group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c6-2-1-4-8-5-3-7/h7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJCGNRKWOHFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408900
Record name 3-[(2-Hydroxyethyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15771-37-6
Record name 3-[(2-Hydroxyethyl)thio]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15771-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Hydroxyethyl)thio)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015771376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Hydroxyethyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-HYDROXYETHYL)THIO)PROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/208PJI4W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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